molecular formula C7H9N3O2 B065956 4-methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione CAS No. 182482-39-9

4-methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione

Cat. No.: B065956
CAS No.: 182482-39-9
M. Wt: 167.17 g/mol
InChI Key: AXCVXQYKARABII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione includes a pyrrole ring fused with a triazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione can be achieved through several methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione is unique due to its specific ring structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

182482-39-9

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione

InChI

InChI=1S/C7H9N3O2/c1-4-8-9-7(12)5-2-3-6(11)10(4)5/h5H,2-3H2,1H3,(H,9,12)

InChI Key

AXCVXQYKARABII-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)C2N1C(=O)CC2

Canonical SMILES

CC1=NNC(=O)C2N1C(=O)CC2

Synonyms

Pyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, 8,8a-dihydro-4-methyl- (9CI)

Origin of Product

United States

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